

Solubility Profile of N--Methylpyrrole-d4: A Technical Guide

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Compound of Interest

Compound Name: *N-Methyl pyrrole-d4*

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This technical guide provides a comprehensive overview of the solubility characteristics of N-Methylpyrrole-d4. Due to the limited availability of direct solubility data for the deuterated variant, this document leverages data from its non-deuterated counterpart, N-Methylpyrrole. The isotopic substitution of deuterium for protium is not expected to significantly alter the compound's solubility properties. This guide presents available solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing solubility.

Core Solubility Data

N-Methylpyrrole is generally characterized as being soluble in many organic solvents while exhibiting limited solubility in water.

Table 1: Solubility of N-Methylpyrrole in Various Solvents

Solvent	Type	Solubility	Temperature (°C)	Notes
Water	Polar Protic	13 g/L[1][2][3]	20	Considered insoluble or poorly soluble by some sources[3][4][5][6].
Alcohol (e.g., Ethanol)	Polar Protic	Soluble[3][4][5][6]	Not Specified	Miscible with most common organic solvents.
Diethyl Ether	Non-polar	Soluble[7]	Not Specified	Generally soluble in non-polar organic solvents.
Other Organic Solvents	Various	Soluble[3][4][5][6]	Not Specified	Miscible with most common organic solvents.

Experimental Protocols for Solubility Determination

The following are generalized yet detailed methodologies for determining the solubility of a compound like N-Methylpyrrole-d4.

Qualitative Solubility Testing

This method provides a rapid assessment of a compound's solubility in various solvents, which can indicate the presence of certain functional groups.

Materials:

- Small test tubes
- Spatula
- Compound to be tested (e.g., N-Methylpyrrole-d4)

- Solvents: Water, 5% NaOH, 5% NaHCO₃, 5% HCl, and concentrated H₂SO₄
- Litmus paper

Procedure:

- Water Solubility:
 1. Add approximately 25 mg or 0.05 mL of the compound to a small test tube.
 2. Add 0.75 mL of water in small portions, shaking vigorously after each addition.
 3. Observe if the compound dissolves completely.
 4. If the compound is water-soluble, test the solution with litmus paper to determine its acidity or basicity.[\[8\]](#)[\[9\]](#)
- Acid/Base Solubility (for water-insoluble compounds):
 1. If the compound is insoluble in water, use separate test tubes to test its solubility in 0.75 mL of 5% NaOH, 5% NaHCO₃, and 5% HCl, following the same procedure as the water solubility test.[\[8\]](#)[\[9\]](#)
 2. Solubility in 5% NaOH suggests an acidic functional group.
 3. Solubility in 5% NaHCO₃ suggests a strong organic acid.[\[8\]](#)
 4. Solubility in 5% HCl indicates an organic base.[\[8\]](#)
- Solubility in Concentrated Sulfuric Acid:
 1. If the compound is insoluble in the above solvents, test its solubility in cold, concentrated sulfuric acid. Solubility in this strong acid can indicate the presence of functional groups that can be protonated, such as those containing oxygen, nitrogen, or sulfur.

Quantitative Solubility Determination: The Shake-Flask Method

This is a widely used method for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

- Analytical balance
- Scintillation vials or flasks with screw caps
- Constant temperature shaker or incubator
- Centrifuge
- Syringe filters (chemically inert, e.g., PTFE)
- High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

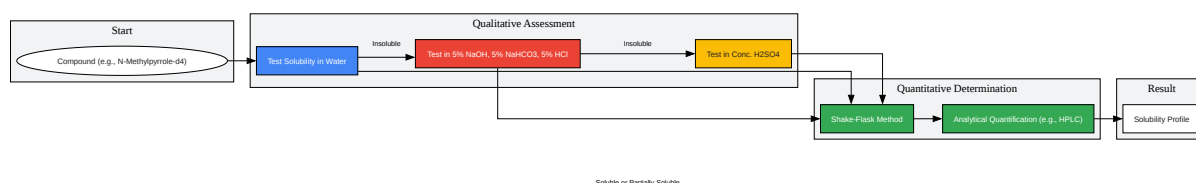
Procedure:

- Sample Preparation:
 1. Add an excess amount of the solid compound to a vial. The excess is crucial to ensure that a saturated solution is formed.
 2. Add a known volume of the desired solvent to the vial.
- Equilibration:
 1. Seal the vials tightly.
 2. Place the vials in a shaker or incubator set to a constant temperature.
 3. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
- Phase Separation:
 1. After equilibration, allow the vials to stand to let the undissolved solid settle.

2. To separate the saturated solution from the excess solid, centrifuge the vials.[10]
 3. Carefully draw the supernatant (the clear, saturated solution) using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[10]
- Quantification:
 1. Prepare a series of standard solutions of the compound with known concentrations.
 2. Analyze the filtered saturated solution and the standard solutions using a suitable analytical method like HPLC.[10]
 3. Generate a calibration curve from the standard solutions.
 4. Use the calibration curve to determine the concentration of the compound in the saturated solution. This concentration is the solubility of the compound at that specific temperature.

Visualizing the Solubility Assessment Workflow

The following diagram illustrates a logical workflow for determining the solubility characteristics of a compound.



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Caption: A workflow for determining the solubility of a chemical compound.

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